![molecular formula C24H29NO2 B12640778 2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 920269-77-8](/img/structure/B12640778.png)
2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their strong adhesive properties and are widely used in various industrial and medical applications. The structure of 2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate consists of a biphenyl core with an octyl group attached to one phenyl ring and a cyanoethyl ester group attached to the carboxylate group on the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid with 2-cyanoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and catalysts, as well as precise control of reaction temperature and time, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4’-octyl[1,1’-biphenyl]-4-carboxylic acid and 2-cyanoethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the cyano group to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 4’-octyl[1,1’-biphenyl]-4-carboxylic acid and 2-cyanoethanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: New derivatives with nucleophiles replacing the cyano group.
Scientific Research Applications
2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its adhesive properties in surgical applications, such as wound closure and tissue bonding.
Industry: Utilized in the production of high-performance adhesives and coatings due to its strong bonding capabilities and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate primarily involves its ability to undergo rapid polymerization upon exposure to moisture. This polymerization process leads to the formation of strong adhesive bonds. The molecular targets and pathways involved include the interaction of the cyano group with nucleophiles present on the surface of the substrate, leading to the formation of covalent bonds and the establishment of a cohesive polymer network.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacrylate: Commonly used in superglues and has similar adhesive properties.
Butyl cyanoacrylate: Used in medical adhesives for wound closure and tissue bonding.
Methyl cyanoacrylate: Known for its fast-setting adhesive properties and used in various industrial applications.
Uniqueness
2-Cyanoethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl core structure, which provides enhanced stability and resistance to environmental factors compared to other cyanoacrylates. The presence of the octyl group also contributes to its hydrophobic properties, making it suitable for applications where moisture resistance is crucial.
Properties
CAS No. |
920269-77-8 |
|---|---|
Molecular Formula |
C24H29NO2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-cyanoethyl 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C24H29NO2/c1-2-3-4-5-6-7-9-20-10-12-21(13-11-20)22-14-16-23(17-15-22)24(26)27-19-8-18-25/h10-17H,2-9,19H2,1H3 |
InChI Key |
HQBTTYNLWMPQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


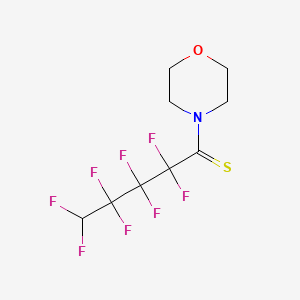
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)
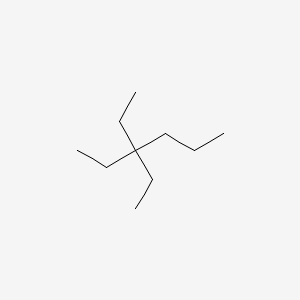
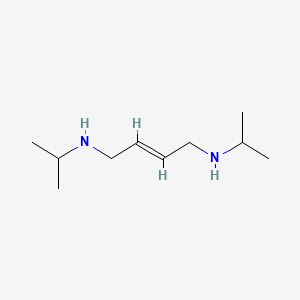
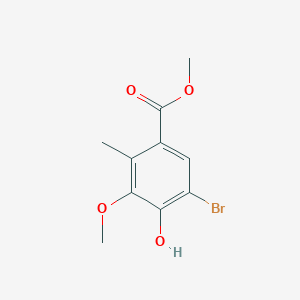
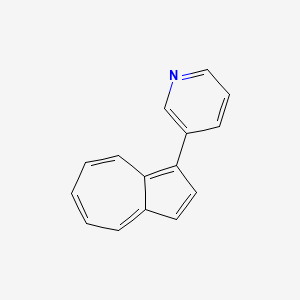
![1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)-](/img/structure/B12640742.png)
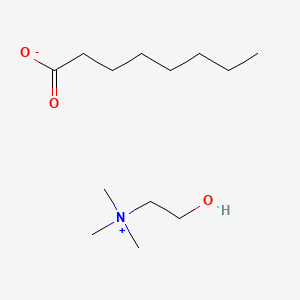
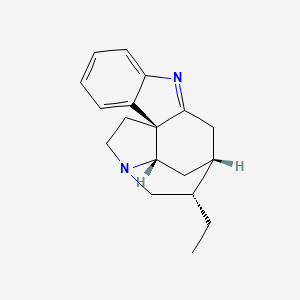
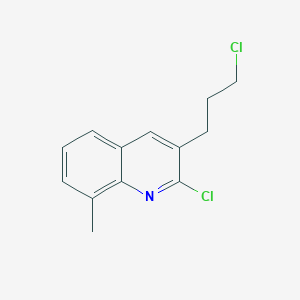
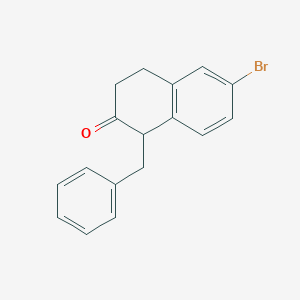

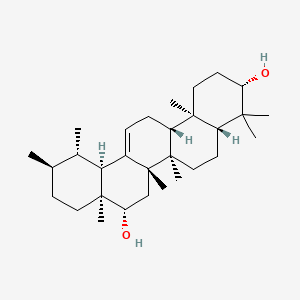
![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)
